2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one
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Overview
Description
2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the khat plant. These compounds have gained attention due to their psychoactive effects and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a fluorinated ketone with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants like methamphetamine .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP): Another synthetic cathinone with similar stimulant effects.
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4F-3-Me-α-PVP): A structural analog with similar psychoactive properties.
Uniqueness
2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties. These structural features can affect its potency, duration of action, and metabolic pathways .
Properties
Molecular Formula |
C9H16FNO2 |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C9H16FNO2/c1-2-7(12)8(10)9(13)11-5-3-4-6-11/h7-8,12H,2-6H2,1H3 |
InChI Key |
WAONODQLNCEWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)N1CCCC1)F)O |
Origin of Product |
United States |
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